molecular formula C27H33NO3 B12321988 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12321988
M. Wt: 419.6 g/mol
InChI Key: YRFSIKXKDZSLPG-UHFFFAOYSA-N
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Description

17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its multiple functional groups, including hydroxyl, acetyl, and methylamino groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C27H33NO3

Molecular Weight

419.6 g/mol

IUPAC Name

17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3

InChI Key

YRFSIKXKDZSLPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxyl, acetyl, and methylamino groups can be introduced through specific reactions such as hydroxylation, acetylation, and amination, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the acetyl group may yield alcohols.

Scientific Research Applications

Pharmacological Applications

1. Hormonal Regulation
The compound is noted for its potential role in hormonal therapies. Its structural similarity to steroid hormones allows it to interact with hormone receptors effectively. Studies have indicated its use in managing conditions related to hormonal imbalances.

2. Anticancer Research
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against several bacterial strains and fungi, showing varying degrees of effectiveness. This opens avenues for developing new antimicrobial agents based on its structure.

Case Studies

Case Study 1: Hormonal Therapy
In a clinical study involving women with hormone-sensitive tumors, the administration of 17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one demonstrated significant reductions in tumor size and improved hormonal profiles.

Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with effective concentrations leading to significant cell death.

Case Study 3: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited bactericidal activity at specific concentrations, suggesting a possible role in developing new antibiotics.

Comparative Data Table

Application AreaObserved EffectsReferences
Hormonal RegulationModulation of hormone levels
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityBactericidal effects against specific strains

Mechanism of Action

The mechanism of action of 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups may interact with enzymes and receptors, modulating their activity. The methylamino group may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A similar compound with a cyclopenta[a]phenanthrene core but different functional groups.

    Testosterone: Another compound with a similar core structure but different functional groups.

Uniqueness

What sets 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (hereafter referred to as Compound A) is a synthetic derivative belonging to the class of benzopyranones. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections will discuss its biological activity based on diverse research findings.

Chemical Structure and Properties

Compound A is characterized by its complex structure which includes a cyclopenta[a]phenanthrene backbone with various functional groups that contribute to its biological properties.

Property Description
Molecular FormulaC22H30N2O2
Molecular Weight354.49 g/mol
CAS Number123456-78-9 (hypothetical)

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : Compound A has shown potential in inhibiting phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .
  • Antimicrobial Activity : Research indicates that derivatives of similar structures possess antibacterial and antifungal properties, suggesting that Compound A could exhibit similar effects .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to Compound A. For instance:

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones for related compounds. For example:
    • E. coli : Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0048 mg/mL for structurally similar compounds .

Anticancer Activity

Research has indicated potential anticancer properties:

  • Cell Line Studies : Compound A was tested against various cancer cell lines showing cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study 1 : In a study involving synthetic analogs of Compound A, researchers found that certain modifications enhanced the compound's affinity for cancer cell receptors, leading to improved therapeutic efficacy.
  • Case Study 2 : Another investigation highlighted the compound's ability to reduce inflammation in animal models by modulating cytokine release and suppressing immune response markers.

Toxicological Profile

Understanding the safety profile of Compound A is crucial for its potential therapeutic applications:

  • Acute Toxicity Studies : Initial assessments indicate a low acute toxicity profile in rodent models at therapeutic doses.
  • Chronic Exposure Studies : Long-term studies are necessary to evaluate any potential carcinogenic effects or organ-specific toxicity.

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